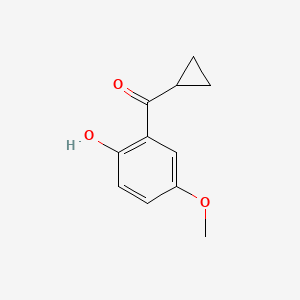
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone is an organic compound with the molecular formula C11H12O3 It is a member of the methanone family, characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with hydroxy and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbonyl chloride with 2-hydroxy-5-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Another method involves the Fries rearrangement of cyclopropyl phenyl ether in the presence of aluminum chloride. This reaction requires careful control of temperature and reaction time to achieve high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropyl(2-oxo-5-methoxyphenyl)methanone.
Reduction: Formation of cyclopropyl(2-hydroxy-5-methoxyphenyl)methanol.
Substitution: Formation of cyclopropyl(2-hydroxy-5-substituted phenyl)methanone derivatives.
Aplicaciones Científicas De Investigación
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(2-hydroxyphenyl)methanone
- Cyclopropyl(4-methoxyphenyl)methanone
- Cyclopropyl(2-hydroxy-4-methoxyphenyl)methanone
Uniqueness
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
918311-57-6 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
cyclopropyl-(2-hydroxy-5-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-5-10(12)9(6-8)11(13)7-2-3-7/h4-7,12H,2-3H2,1H3 |
Clave InChI |
SQQZTSMKPNADLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)


![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)
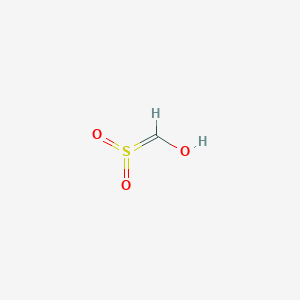
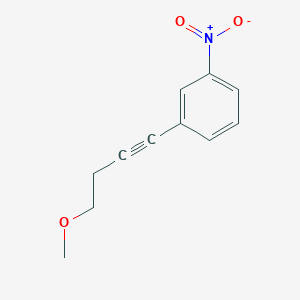
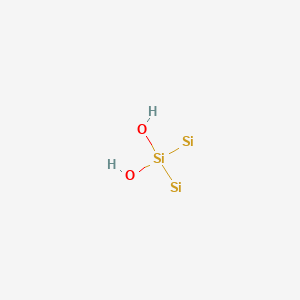
![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)

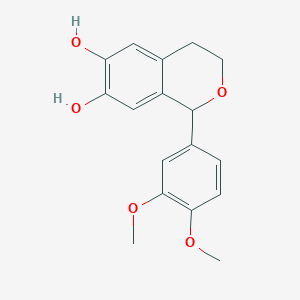
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14192003.png)
![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
